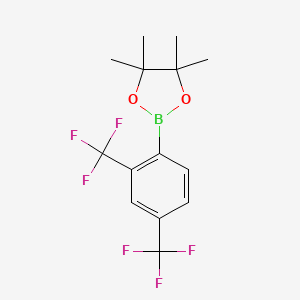

2-(2,4-Bis(trifluormethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan

Übersicht

Beschreibung

2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its unique chemical properties and applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethyl groups and a dioxaborolane ring, which contribute to its reactivity and stability.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 2,4-Bis(trifluoromethyl)phenylboronic acid pinacol ester is the carboxylic acids and amines . This compound acts as a catalyst in the dehydrative amidation between carboxylic acids and amines .

Mode of Action

The compound interacts with its targets through a process known as dehydrative amidation . It forms a 2:2 mixed anhydride, which is the only active species in the reaction . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .

Biochemical Pathways

The compound affects the biochemical pathway of amidation . Amidation is a fundamental chemical process that involves the formation of amides from carboxylic acids and amines. The compound, acting as a catalyst, accelerates this process, leading to the rapid formation of amides .

Result of Action

The result of the compound’s action is the accelerated formation of amides from carboxylic acids and amines . This can have significant implications in various biochemical processes and synthetic reactions where amides are required .

Biochemische Analyse

Biochemical Properties

2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of a complex between the boronic acid and the palladium catalyst, which then participates in the transmetalation step of the coupling reaction .

Cellular Effects

The effects of 2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are still under investigation. It is known to influence cell function by participating in biochemical pathways that involve boron-containing compounds. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell .

Molecular Mechanism

At the molecular level, 2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with them, thereby altering their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The stability of this compound is generally high, but it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to alterations in cellular processes .

Dosage Effects in Animal Models

The effects of 2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, this compound can facilitate biochemical reactions without causing significant adverse effects. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in metabolic pathways that include the interaction with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by participating in reactions that modify the structure and function of biomolecules. The specific enzymes and cofactors involved in these pathways are still being studied .

Transport and Distribution

Within cells and tissues, 2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of 2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-bis(trifluoromethyl)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or THF (tetrahydrofuran). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process and reduce the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxaborolane ring .

Major Products

The major products formed from these reactions include various boronic acid derivatives, boranes, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Bis(trifluoromethyl)phenylboronic acid: Similar in structure but lacks the dioxaborolane ring, making it less stable and reactive in certain reactions.

4,4-Bis(trifluoromethyl)-2,2-bipyridine: Contains bipyridine instead of the dioxaborolane ring, leading to different electronic properties and applications.

Uniqueness

The presence of both trifluoromethyl groups and the dioxaborolane ring in 2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it unique in terms of stability, reactivity, and versatility in various chemical reactions and applications .

Biologische Aktivität

2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 69807-91-6) is a boron-containing compound that has garnered interest due to its potential biological activities. The trifluoromethyl groups attached to the phenyl rings enhance the pharmacological properties of the compound, making it a candidate for various applications in medicinal chemistry.

- Molecular Formula : C14H15BF6O2

- Molecular Weight : 340.07 g/mol

- Boiling Point : Not available

- Melting Point : 67°C

- Purity : ≥98% (GC)

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, which can improve the compound's efficacy in biological systems.

Antimicrobial Activity

Recent studies have shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1 µg/mL against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- The compound's structural analogs demonstrated potent growth inhibition against various bacterial strains, suggesting a similar potential for the target compound.

Cytotoxicity and Safety Profile

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The IC50 values for related derivatives have been observed in the range of 7–9 µg/mL . Such values indicate moderate toxicity levels that warrant further investigation to determine the therapeutic index.

Study 1: Antibacterial Efficacy

In a study focusing on the antibacterial efficacy of trifluoromethyl-substituted compounds:

- Compounds demonstrated effective biofilm eradication capabilities with MBEC values as low as 1 µg/mL against S. aureus biofilms.

- The study highlighted that certain derivatives were more effective than traditional antibiotics like vancomycin .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that:

- The introduction of different substituents on the phenyl ring significantly influenced the antimicrobial potency.

- Trifluoromethyl substitutions were consistently linked to enhanced activity against resistant bacterial strains .

Data Tables

| Property | Value |

|---|---|

| CAS No. | 69807-91-6 |

| Molecular Formula | C14H15BF6O2 |

| Molecular Weight | 340.07 g/mol |

| Melting Point | 67°C |

| Purity | ≥98% (GC) |

| Biological Activity | MIC (µg/mL) |

|---|---|

| Against S. aureus | 1 |

| Against E. faecalis | 4 |

Eigenschaften

IUPAC Name |

2-[2,4-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-6-5-8(13(16,17)18)7-9(10)14(19,20)21/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUHVJUDRBNCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674691 | |

| Record name | 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-65-7 | |

| Record name | 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.